![molecular formula C16H19NO4 B15316575 (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
科学研究应用
(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
- (1R,2S,5S)-3-((Methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- (1R,2S,5S)-3-((Ethoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Uniqueness
What sets (1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid apart from similar compounds is the presence of the benzyloxycarbonyl group. This group can impart unique chemical properties, such as increased stability or specific interactions with biological targets, making it particularly valuable in certain applications.
属性
分子式 |
C16H19NO4 |
|---|---|
分子量 |
289.33 g/mol |
IUPAC 名称 |
(1R,2S,5S)-6,6-dimethyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c1-16(2)11-8-17(13(12(11)16)14(18)19)15(20)21-9-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3,(H,18,19)/t11-,12-,13-/m0/s1 |
InChI 键 |
GIIMQRHSBAUMAV-AVGNSLFASA-N |
手性 SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
规范 SMILES |
CC1(C2C1C(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


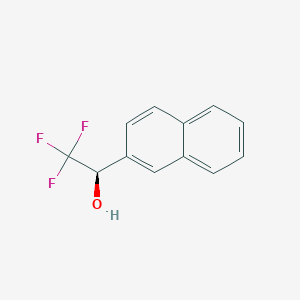
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)




![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
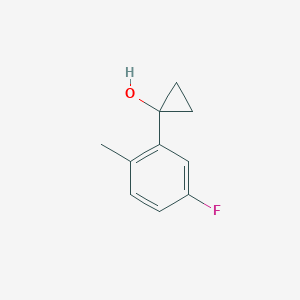
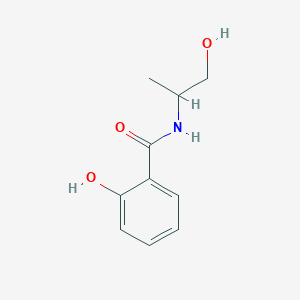
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
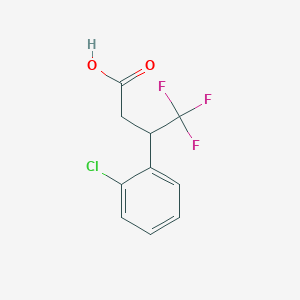
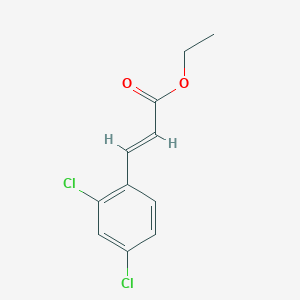
![(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15316567.png)
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
